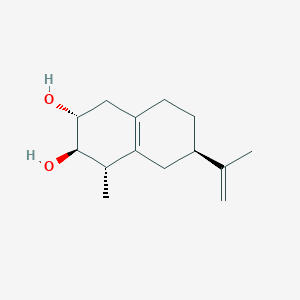

Rishitin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes this compound a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Chemical Properties of Rishitin

This compound is classified as a norsesquiterpene alcohol with a complex structure that contributes to its biological efficacy. It is primarily extracted from potato tissues infected by pathogens such as Erwinia carotovora and Phytophthora infestans. The compound exhibits low solubility in water but is readily soluble in organic solvents, which facilitates its application in various experimental setups.

Nematicidal Activity

One of the most prominent applications of this compound is its nematicidal activity against plant-parasitic nematodes. Research has demonstrated that this compound effectively repels and immobilizes nematodes, particularly Xiphinema diversicaudatum and Longidorus elongatus.

Case Study: In Vitro Studies on Nematodes

A series of experiments were conducted to evaluate the effects of this compound on nematode behavior and viability. Key findings include:

- Concentration-Dependent Effects : this compound concentrations as low as 20 µg/ml caused significant agitation in nematodes, leading to repulsion from the source. Higher concentrations (200 µg/ml) resulted in rapid immobilization and death within two hours .

- EC50 Values : The effective concentration (EC50) values for immobilization were determined at various time points:

Table 1: Summary of Nematode Response to this compound Treatment

| Concentration (µg/ml) | Response Time (min) | Immobilization (%) |

|---|---|---|

| 20 | 10 | Agitated |

| 50 | 30 | Moderate |

| 100 | 60 | High |

| 200 | 120 | Complete |

Antifungal Properties

This compound also exhibits potent antifungal activity, particularly against Phytophthora infestans, the causative agent of late blight in potatoes.

Case Study: Inhibition of Fungal Growth

In controlled laboratory conditions, this compound was shown to completely inhibit zoospore germination and germ tube elongation at a concentration of 10−3 M. This inhibition was consistent across different races of Phytophthora infestans, indicating a broad-spectrum efficacy .

Table 2: Antifungal Activity of this compound

| Concentration (M) | Germination Inhibition (%) | Germ Tube Elongation Inhibition (%) |

|---|---|---|

| 10−4 | 50 | 40 |

| 10−3 | 100 | 100 |

Analyse Des Réactions Chimiques

Detoxification and Metabolism of Rishitin by Botrytis cinerea

Botrytis cinerea, a fungal pathogen, can metabolize this compound through multiple mechanisms to produce less toxic compounds . Studies show that B. cinerea can transform this compound into oxidized and hydrated metabolites .

Metabolites of this compound

-

This compound incubated with B. cinerea yields at least four oxidized metabolites with a mass-to-charge ratio (m/z) of 261.15 and two hydrated metabolites with an m/z of 279.16 .

-

Six this compound metabolites (1a, 1b, 2, 3, 4, and 5) were isolated and identified using HPLC separation, high-resolution MS data, and NMR analysis .

Identified Metabolites and Their Structures

Enzymatic Reactions

-

Oxidation of this compound is catalyzed by oxidoreductases . Two oxidoreductases (Bcin16g01490 and Bcin08g04910) are involved in the oxidation of this compound .

-

Cytochrome P450 enzymes (Bcin16g01490, Bcin06g00650, Bcin07g05430) also participate in this compound metabolization .

-

10,11-dihydro-10,11-dihydroxyrishitins (1a and 1b) may be formed by epoxidation at the C10-C11 double bond, followed by ring-opening via a water molecule .

-

The formation of 5-oxothis compound (4) may involve hydroxylation at C5, followed by dehydrogenation .

Detoxification by Cytochrome P450 Enzymes

This compound detoxification in plants is mediated by cytochrome P450 CYP76 family enzymes . This process involves the hydroxylation of the isopropenyl group, leading to the formation of 13-hydroxythis compound, also known as this compound-M1 . The enzyme CYP76A2L can hydroxylate this compound, solavetivone, lubimin, and oxylubimin .

Plant Defense and Pathogen Tolerance

B. cinerea employs a two-pronged approach to detoxify this compound, utilizing the ABC transporter BcatrB and two oxidoreductases for efflux and oxidation, respectively . Some genes induced by this compound are potentially involved in its metabolization into oxidized forms, including an oxidoreductase (Bcin08g04910) and cytochrome P450 genes (Bcin16g01490, Bcin06g00650, Bcin07g05430) .

Impact on Proton Transport

This compound impacts proton transport in plant cells . At a concentration of 100 microM, this compound inhibits proton transport in potato tonoplast vesicles by more than 95% . This inhibition results from an increase in proton conductance rather than the inhibition of tonoplast ATPase . this compound also increases proton leakage in potato vacuoles .

Other Chemical Activities

This compound exhibits nematicidal activity, effectively immobilizing nematodes in in vitro tests . It is soluble in organic solvents but has limited water solubility (approximately 500 pg ml-1 at 20°C) .

Propriétés

Numéro CAS |

18178-54-6 |

|---|---|

Formule moléculaire |

C14H22O2 |

Poids moléculaire |

222.32 g/mol |

Nom IUPAC |

(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1 |

Clé InChI |

XSCYYIVXGBKTOC-GZZJDILISA-N |

SMILES |

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O |

SMILES canonique |

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |

melting_point |

65-67°C |

Key on ui other cas no. |

18178-54-6 |

Description physique |

Solid |

Synonymes |

ishitin rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.